molecular formula C22H20ClN5O2S2 B2621534 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-46-7

3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2621534
CAS No.: 847403-46-7
M. Wt: 486.01
InChI Key: KTFITNJQPCLINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety at position 3. The triazole ring is further connected via a methyl group to a benzo[d]thiazol-2(3H)-one scaffold.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S2/c23-15-6-5-7-16(12-15)28-19(13-27-17-8-1-2-9-18(17)32-22(27)30)24-25-21(28)31-14-20(29)26-10-3-4-11-26/h1-2,5-9,12H,3-4,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFITNJQPCLINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O4SC_{17}H_{18}ClN_3O_4S, indicating a structure that integrates various functional groups including triazole, thiazole, and pyrrolidine rings. The presence of a chlorophenyl group and a thioether moiety suggests potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against Bcl-2 Jurkat cells. A notable derivative demonstrated an IC50 value lower than that of doxorubicin, indicating a promising anticancer profile .

Anticonvulsant Effects

The anticonvulsant properties of related thiazole derivatives have been documented in animal models. One study reported that compounds containing the pyrrolidine ring exhibited enhanced anticonvulsant activity when tested in picrotoxin-induced convulsion models . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance efficacy.

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed through various assays. For example, S-substituted 4-phenyl-1,2,4-triazoles demonstrated significant DPPH radical scavenging ability, suggesting that the compound may possess similar antioxidant properties . Such activities are crucial in mitigating oxidative stress-related diseases.

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have also been explored. Some derivatives have shown selective inhibition of COX-II with IC50 values significantly lower than conventional NSAIDs like Celecoxib . This suggests potential applications in inflammatory conditions.

Study 1: Anticancer Efficacy

A study evaluating the anticancer activity of a thiazole-based compound indicated that modifications at the phenyl ring position could drastically alter cytotoxicity profiles. The compound displayed a protection index (PI) of 9.2 against specific cancer cell lines, showcasing its effectiveness compared to standard treatments .

Study 2: Anticonvulsant Activity Assessment

In another investigation involving a series of pyrrolidine-containing triazole derivatives, it was found that certain structural features contributed to enhanced anticonvulsant activity. The median effective dose was determined to be 18.4 mg/kg in animal models, establishing a benchmark for future drug development .

Data Summary Table

Activity Type IC50 Value Reference
Anticancer (Bcl-2 Jurkat)< Doxorubicin (specific value not provided)
Anticonvulsant18.4 mg/kg
COX-II Inhibition0.011 μM
Antioxidant Activity66.8% (DPPH Scavenging)

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A derivative of this compound demonstrated an IC50 value lower than that of doxorubicin against Bcl-2 Jurkat cells, indicating a promising anticancer profile.
  • Mechanism of Action : The compound's mechanism involves targeting specific cellular pathways that lead to apoptosis in cancer cells. Modifications at the phenyl ring position have been shown to drastically alter its cytotoxicity profiles.

Anticonvulsant Effects

The anticonvulsant properties of related thiazole derivatives have been documented in animal models:

  • Efficacy in Models : Compounds containing the pyrrolidine ring exhibited enhanced anticonvulsant activity in picrotoxin-induced convulsion models. The median effective dose was determined to be 18.4 mg/kg.

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed through various assays:

  • Radical Scavenging Ability : Compounds with similar structural motifs have shown significant DPPH radical scavenging ability, suggesting that this compound may possess comparable antioxidant properties.

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have also been explored:

  • Selectivity and Efficacy : Some derivatives have shown selective inhibition of COX-II with IC50 values significantly lower than conventional NSAIDs like Celecoxib, indicating potential applications in treating inflammatory conditions.

Study 1: Anticancer Efficacy

A study evaluating the anticancer activity of a thiazole-based compound indicated that modifications at the phenyl ring position could drastically alter cytotoxicity profiles. The compound displayed a protection index (PI) of 9.2 against specific cancer cell lines compared to standard treatments.

Study 2: Anticonvulsant Activity Assessment

In another investigation involving a series of pyrrolidine-containing triazole derivatives, it was found that certain structural features contributed to enhanced anticonvulsant activity. This study established benchmarks for future drug development by determining effective dosages and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

  • 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p): Core Structure: Tetrazole ring with thioether and chlorophenyl substituents. Key Differences: Lacks the benzothiazolone moiety and pyrrolidinyl-oxoethyl group. Synthesis: Uses PEG-400 and Bleaching Earth Clay under heterogeneous catalysis, yielding products via nucleophilic substitution .
  • 1-(2-Oxo-2-phenyl-ethyl)-4-[(arylidene-amino)]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-ones (4a-c): Core Structure: 4,5-Dihydro-1H-1,2,4-triazol-5-one with thiophenyl and arylidene-amino groups. Key Differences: Reduced aromaticity (dihydrotriazole vs. fully conjugated triazole) and simpler side chains. Bioactivity: Exhibits antimicrobial and antitumor activity (e.g., 4c: IC₅₀ = 12.3 µM against MCF-7 cells) . Implications: The target compound’s benzothiazolone may enhance cytotoxicity due to increased planarity and metabolic stability.

Benzothiazolone-Containing Analogues

  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one :
    • Core Structure : Pyrazolone fused to benzothiazole.
    • Key Differences : Pyrazolone ring instead of triazole; allyl and phenyl substituents.
    • Synthesis : Achieved via condensation and cyclization, with yields >65% .
    • Implications : The pyrazolone system may confer different redox properties compared to the triazole in the target compound.

Thiazolidinone and Thiazole Derivatives

  • (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: Core Structure: Thiazolidin-4-one with chlorobenzyl and pyrazole substituents. Key Differences: Thiazolidinone vs. benzothiazolone; pyrazole instead of triazole. Bioactivity: Not reported, but the thioxo group may enhance metal chelation .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves solvent selection (e.g., PEG-400 as a green solvent), catalyst use (e.g., Bleaching Earth Clay at pH 12.5 for heterogenous catalysis), and temperature control (70–80°C). Post-synthesis, employ TLC to monitor reaction progress and use recrystallization in water/ethanol mixtures for purification. Adjust stoichiometric ratios of reactants (e.g., 1:1 molar ratio of intermediates) to minimize byproducts .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2500 cm⁻¹). ¹H NMR can resolve aromatic protons (δ 7.2–8.1 ppm) and methylene groups adjacent to sulfur (δ 3.5–4.0 ppm). Cross-validate with ¹³C NMR for carbonyl carbons (~180 ppm) and aromatic carbons. For ambiguous signals, employ 2D NMR (e.g., HSQC, HMBC) to resolve connectivity .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Side reactions include incomplete thioether bond formation or oxidation of sulfur. Mitigation strategies:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress with TLC at 30-minute intervals.
  • Purify intermediates via column chromatography before proceeding to subsequent steps .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound, synthesized under varying conditions, be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity or temperature effects. For example, DMSO-d₆ vs. CDCl₃ can shift proton signals due to hydrogen bonding. Use variable-temperature NMR to assess conformational flexibility. If impurities are suspected, employ LC-MS or HPLC-PDA to isolate and identify byproducts. Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. How can the role of the pyrrolidin-1-yl moiety in biological activity be systematically investigated?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Synthesize analogs with pyrrolidine replaced by piperidine, azetidine, or open-chain amines.
  • Test antimicrobial activity via broth microdilution assays (MIC values) or antitumor activity via MTT assays.
  • Perform molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods elucidate the electronic effects of the 3-chlorophenyl substituent on reactivity?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
  • Electron density maps (e.g., electrostatic potential surfaces) to identify nucleophilic/electrophilic regions.
  • Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) to quantify substituent effects .

Contradiction Analysis

Q. How should conflicting spectral data from different synthesis batches be addressed?

  • Methodological Answer :
  • Replicate synthesis under controlled conditions (fixed solvent, temperature, catalyst loading).
  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.
  • If discrepancies persist, use X-ray crystallography to unambiguously resolve the crystal structure and compare with computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.